Welcome to the BenchChem Online Store!
molecular formula C22H24O2 B8463308 3-(6-Benzyloxynaphthalen-2-yl)pentan-3-ol

3-(6-Benzyloxynaphthalen-2-yl)pentan-3-ol

Cat. No. B8463308
M. Wt: 320.4 g/mol
InChI Key: ZNKUZMVPKYXQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07943795B2

Procedure details

Cool 6-benzyloxynaphthalene-2-carboxylic acid methyl ester (5.75 g, 19.67 mmol) in THF (115 mL) to about 0° C. and treat the solution dropwise with ethyl magnesium bromide (23.0 mL, 69.0 mmol, 3.0 M in ether). Allow the reaction to warm to RT and stir it for 3 h. Quench with water and concentrate. Dissolve the crude residue in CH2CL2 (200 mL), wash twice with brine, dry over Na2SO4 and filter. Concentrate the filtrate to give the title compound as a yellow solid (6.0 g, 95%). MS (ES) m/e 321 (M+1).
Quantity
5.75 g
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:15][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:11]=2)[CH:6]=1)=O.[CH2:23]([Mg]Br)[CH3:24].[CH2:27]1COC[CH2:28]1>>[CH2:16]([O:15][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[CH:6]=[C:5]([C:3]([OH:2])([CH2:23][CH3:24])[CH2:27][CH3:28])[CH:14]=[CH:13]2)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
5.75 g
Type
reactant
Smiles
COC(=O)C1=CC2=CC=C(C=C2C=C1)OCC1=CC=CC=C1
Name
Quantity
115 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)[Mg]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir it for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Quench with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the crude residue in CH2CL2 (200 mL)
WASH
Type
WASH
Details
wash twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CC(=CC2=CC1)C(CC)(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.